molecular formula C22H15NO4 B6423866 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 313259-63-1

5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6423866
CAS RN: 313259-63-1
M. Wt: 357.4 g/mol
InChI Key: CAEFZZSVFYMRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione, more commonly known as 5-Benzoylisoindoline-1,3-dione (BIID), is a heterocyclic aromatic compound that is used in a variety of scientific research applications. BIID is a highly versatile compound due to its unique structure and chemical properties. It has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry. BIID has been found to have a range of biochemical and physiological effects, and its use in laboratory experiments has been found to have both advantages and limitations. In

Scientific Research Applications

5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has been used in a variety of scientific research applications. It has been used as a starting material in organic synthesis to create a variety of compounds, such as heterocyclic aromatic compounds, pharmaceuticals, and agrochemicals. It has also been used in medicinal chemistry to study the structure and function of various biological molecules. In addition, this compound has been used in biochemistry to study the structure and function of proteins and enzymes, as well as in the study of metabolic pathways.

Advantages and Limitations for Lab Experiments

The use of 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound is its high solubility in a variety of solvents, which makes it easy to use in a range of experiments. In addition, this compound is relatively inexpensive, making it a cost-effective option for many laboratory experiments. However, this compound can also be toxic in high concentrations and may not be suitable for some laboratory experiments.

Future Directions

There are a number of potential future directions for research into 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione. One potential direction is to further study the biochemical and physiological effects of this compound and to develop new applications for it. Another potential direction is to further study the mechanism of action of this compound and to develop new inhibitors of enzymes or other biological molecules. In addition, further research into the structure and synthesis of this compound could lead to the development of new compounds with improved properties. Finally, further research into the safety and toxicity of this compound could lead to the development of safer and more effective laboratory experiments.

Synthesis Methods

5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized from the reaction of benzoyl chloride and 4-methoxyphenylhydrazine. This reaction is carried out under anhydrous conditions in a solvent such as dichloromethane or acetonitrile. The reaction is typically conducted at room temperature and can be completed in several hours. The resulting product is a white solid, which can be purified by recrystallization from a suitable solvent.

properties

IUPAC Name

5-benzoyl-2-(4-methoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c1-27-17-10-8-16(9-11-17)23-21(25)18-12-7-15(13-19(18)22(23)26)20(24)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEFZZSVFYMRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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